molecular formula C16H8Br2N2O2 B1497203 (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one CAS No. 1147124-21-7

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one

Cat. No. B1497203
CAS RN: 1147124-21-7
M. Wt: 420.05 g/mol
InChI Key: FMIGDKYPJSFPDF-UHFFFAOYSA-N
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Description

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one, otherwise known as 6-BBI, is a synthetic indolinone derivative that has been studied for its potential applications in scientific research. 6-BBI is a highly versatile compound that has been used in various studies, ranging from organic synthesis to biochemistry.

Scientific Research Applications

Synthesis of Novel Compounds

One of the primary applications of (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one and its derivatives is in the synthesis of novel compounds. For instance, reactions involving 2-oxoindolin-3-ylidene derivatives have been employed in the creation of various pyrimido and spiro indolin compounds with potential bioactive properties (El-Ahl, 2000). Similarly, derivatives of this compound have been utilized in the synthesis of anticancer agents, showcasing a range of cytotoxic activities against various cancer cell lines (Abu‐Hashem & Al-Hussain, 2022).

Development of Anticancer Agents

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one and its derivatives have shown significant potential in the development of anticancer drugs. For instance, certain N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related compounds demonstrated remarkable antitumor activity against multiple cancer cell lines, offering new avenues for cancer treatment (Alafeefy et al., 2015).

Biological Activity and Drug Development

The biological activity of derivatives of this compound has been extensively researched, leading to the development of various drugs. For example, synthesized hydrazone derivatives have shown notable antibacterial, acetylcholinesterase enzyme inhibitory, and antiviral activities (Sen Gupta & Rastogi, 1986). Additionally, substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides were discovered as new inducers of apoptosis, highlighting their potential in developing treatments for various diseases, including cancer (Sirisoma et al., 2009).

Synthesis of Electron and Ambipolar Organic Thin Film Transistors

In the field of materials science, derivatives of (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one have been used in synthesizing electron and ambipolar organic thin film transistors. These materials exhibit significant potential in electronic device applications due to their unique properties (Wang et al., 2018).

Antimicrobial Activities

Compounds derived from (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one have been shown to possess antimicrobial properties. For instance, certain derivatives demonstrated antimicrobial activities against various bacterial and fungal strains, presenting them as candidates for further development into antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).

properties

IUPAC Name

6-bromo-3-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-15(21)13(9)14-10-4-2-8(18)6-12(10)20-16(14)22/h1-6,19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIGDKYPJSFPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2C3=C4C=CC(=CC4=NC3=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one

CAS RN

1147124-21-7
Record name 6,6'-Dibromoisoindigo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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